2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine
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Overview
Description
2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine is a chemical compound with the molecular formula C10H16N2S and a molecular weight of 196.32 g/mol This compound is characterized by a cyclohepta[d][1,3]thiazole ring fused with an ethanamine group
Scientific Research Applications
2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable cycloheptanone derivative with thioamide, followed by cyclization to form the thiazole ring. The resulting intermediate is then subjected to reductive amination to introduce the ethanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The ethanamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives of the thiazole ring.
Substitution: Various substituted ethanamine derivatives.
Mechanism of Action
The mechanism of action of 2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine: A similar compound with slight structural variations.
{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}methanamine: Another related compound with a different substituent group.
Uniqueness
2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohepta[d][1,3]thiazole ring system and ethanamine group make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c11-7-6-10-12-8-4-2-1-3-5-9(8)13-10/h1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFXZLQUQSPZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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